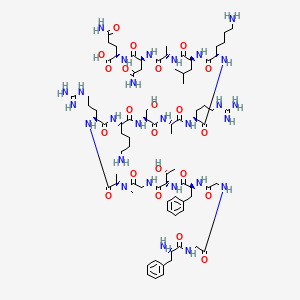

F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH

Description

Overview of Peptide Science in Contemporary Biomedical Research

Peptide science stands as a revolutionary force in modern medical and biomedical research. purepeptidesuk.net Peptides, which are short chains of amino acids, function as critical signaling molecules in the body, regulating a vast array of biological processes including growth, immunity, and metabolism. purepeptidesuk.net Their unique ability to interact with specific cellular targets makes them invaluable tools for developing new therapeutic strategies. purepeptidesuk.net Unlike small-molecule drugs, peptides can offer higher specificity, and unlike larger protein biologics, they can be synthesized with greater precision and potentially better tissue penetration. rollingout.com This versatility has led to their application in treating a wide range of conditions, from cancer to infectious diseases, and their use as diagnostic agents and in regenerative medicine. purepeptidesuk.netrollingout.com

Importance of De Novo Peptide Discovery and Characterization

De novo peptide discovery—the identification and sequencing of entirely new peptide structures without reliance on existing genomic or protein databases—is a cornerstone of innovation in proteomics and drug development. creative-biolabs.comcreative-proteomics.com Traditional methods that search for matches in established databases are inherently limited; they cannot identify proteins from unsequenced organisms, novel protein variants, or peptides containing certain post-translational modifications. creative-biolabs.commtoz-biolabs.com De novo sequencing overcomes this limitation, enabling researchers to explore uncharted biological territory. creative-proteomics.com This process is essential for discovering novel peptide-based drug candidates, characterizing the complex peptides involved in the immune response, and identifying new biomarkers for disease. creative-biolabs.comcreative-proteomics.com By building and characterizing new sequences, scientists can engineer peptides with enhanced properties, such as improved stability, higher potency, and better cell permeability, paving the way for the next generation of therapeutics. frontiersin.orgmdpi.com

Rationale for Investigating the Peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH within Academic Frameworks

The specific sequence F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH represents a compelling subject for academic investigation precisely because it is novel and uncharacterized. Its unique composition provides a clear rationale for targeted research into its potential functions and properties.

A primary driver for its investigation is the high concentration of positively charged (basic) amino acids, namely Arginine (R) and Lysine (B10760008) (K). The sequence contains a distinct R-K-S-A-R-K motif, which is characteristic of arginine/lysine-rich domains. nih.gov Such motifs are known to be crucial for mediating interactions with negatively charged molecules and are often found in cell-penetrating peptides (CPPs) that can translocate across cellular membranes. nih.govnih.gov This suggests the peptide could be engineered to deliver therapeutic cargoes into cells. dovepress.com Furthermore, arginine is known to promote membrane permeabilization more effectively than lysine, and increasing its content can enhance the antimicrobial activity of certain peptides. nih.gov

A second critical feature is the inclusion of N-methylalanine (MeA), a non-standard amino acid. The N-methylation of amino acids is a key strategy used in peptide drug design to confer resistance to proteolytic degradation (breakdown by enzymes). merckmillipore.comresearchgate.netnih.gov This modification can significantly increase a peptide's stability and in vivo half-life, making it a more viable therapeutic candidate. merckmillipore.comnih.gov The presence of MeA in this sequence suggests a deliberate design to enhance its pharmacokinetic properties. nih.gov

Based on this structural analysis, a primary hypothesis is that F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH is a stable, potentially cell-penetrating peptide. An academic investigation would aim to synthesize this peptide and systematically test this hypothesis, characterizing its stability, membrane-interaction properties, and potential biological activities. The findings would contribute valuable knowledge to the fields of peptide chemistry and drug delivery.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of the peptide, calculated based on its amino acid sequence. Such in silico analysis is a standard first step in the characterization of novel peptides. semanticscholar.org

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉₃H₁₅₅N₂₉O₂₄ | Represents the exact atomic composition of the peptide. |

| Molecular Weight | 2099.4 g/mol | The mass of one mole of the peptide, crucial for biochemical and analytical procedures. |

| Isoelectric Point (pI) | 11.23 | The pH at which the peptide carries no net electrical charge. A high pI indicates a basic peptide. semanticscholar.org |

| Net Charge at pH 7.0 | +5 | The positive charge at physiological pH, supporting the hypothesis of interaction with negatively charged membranes or molecules. semanticscholar.org |

Amino Acid Composition

The biological function of a peptide is dictated by the properties of its constituent amino acids.

| Amino Acid | Three-Letter Code | One-Letter Code | Count | Classification |

|---|---|---|---|---|

| Phenylalanine | Phe | F | 2 | Nonpolar, Aromatic |

| Glycine (B1666218) | Gly | G | 2 | Nonpolar, Aliphatic |

| Threonine | Thr | T | 1 | Polar, Uncharged |

| N-methylalanine | MeA | - | 1 | Modified, Nonpolar |

| Arginine | Arg | R | 2 | Positively Charged (Basic) |

| Lysine | Lys | K | 2 | Positively Charged (Basic) |

| Serine | Ser | S | 1 | Polar, Uncharged |

| Alanine (B10760859) | Ala | A | 2 | Nonpolar, Aliphatic |

| Leucine | Leu | L | 1 | Nonpolar, Aliphatic |

| Asparagine | Asn | N | 1 | Polar, Uncharged |

| Glutamine | Gln | Q | 1 | Polar, Uncharged |

Properties

Molecular Formula |

C80H131N27O22 |

|---|---|

Molecular Weight |

1823.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]-methylamino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H131N27O22/c1-42(2)34-55(73(123)95-44(4)66(116)103-57(37-60(85)111)74(124)102-54(78(128)129)28-29-59(84)110)104-71(121)50(24-14-16-30-81)100-69(119)52(26-18-32-90-79(86)87)98-65(115)43(3)96-76(126)58(41-108)105-72(122)51(25-15-17-31-82)101-70(120)53(27-19-33-91-80(88)89)99-67(117)45(5)107(7)63(114)40-94-77(127)64(46(6)109)106-75(125)56(36-48-22-12-9-13-23-48)97-62(113)39-92-61(112)38-93-68(118)49(83)35-47-20-10-8-11-21-47/h8-13,20-23,42-46,49-58,64,108-109H,14-19,24-41,81-83H2,1-7H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,118)(H,94,127)(H,95,123)(H,96,126)(H,97,113)(H,98,115)(H,99,117)(H,100,119)(H,101,120)(H,102,124)(H,103,116)(H,104,121)(H,105,122)(H,106,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |

InChI Key |

AZDMRQCLZWWKEK-FKPOJLNCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N(C)[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N(C)C(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Methodologies for Peptide Sequence Elucidation and Design

Bioinformatic Approaches to Peptide Sequence Analysis

Bioinformatics provides a powerful framework for the analysis of peptide sequences, leveraging computational tools to predict structure, function, and evolutionary relationships. These approaches are essential for interpreting the vast amount of data generated by high-throughput sequencing and mass spectrometry.

Sequence Alignment and Homology Searching

Sequence alignment is a fundamental bioinformatic method used to identify regions of similarity between peptide or protein sequences vectorbuilder.com. This process can reveal functional, structural, or evolutionary relationships. By comparing a query sequence, such as F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, against a database of known sequences, researchers can identify homologous peptides that may share similar biological activities.

Homology searching tools like the Basic Local Alignment Search Tool (BLAST) are employed to find sequences with significant similarity nih.govnih.gov. For smaller peptides, it is often necessary to adjust the parameters of these tools to enhance their sensitivity for identifying short, conserved motifs nih.gov. Multiple sequence alignment (MSA) extends this concept by aligning three or more sequences simultaneously, which can highlight conserved residues that are critical for function biorxiv.orgnih.gov. While MSA is highly informative, it is crucial that the sequences included are indeed homologous, as the alignment process itself does not provide statistical proof of homology nih.gov.

Table 1: Key Concepts in Sequence Alignment and Homology Searching

| Concept | Description | Relevance to Peptide Analysis |

| Sequence Alignment | The process of arranging two or more sequences to identify regions of similarity. | Identifies conserved motifs and potential functional sites. |

| Homology | Similarity due to shared ancestry. | Suggests similar structure and function. |

| BLAST | A widely used algorithm for comparing a query sequence against a database. | Enables rapid identification of similar known peptides. |

| Multiple Sequence Alignment (MSA) | Alignment of multiple related sequences. | Reveals conserved residues and evolutionary relationships. |

Computational Tools for Peptide Function Prediction

A variety of computational tools have been developed to predict the biological function of peptides directly from their amino acid sequence mdpi.com. These tools often utilize machine learning algorithms trained on large datasets of peptides with known functions frontiersin.orgf1000.com. By analyzing physicochemical properties, amino acid composition, and sequence motifs, these predictors can classify peptides into functional categories such as antimicrobial, antiviral, or receptor-binding peptides frontiersin.org.

For a peptide like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, which is known to interact with the nociceptin (B549756) receptor, computational tools could be used to predict its binding affinity and specificity idrblab.net. Software suites like PepFun provide a compilation of bioinformatics and chemoinformatics functionalities to study peptides at the sequence, structure, and interaction levels mdpi.com. Such tools can automate the calculation of various peptide properties, aiding in the design of new sequences with desired characteristics mdpi.com. The prediction of three-dimensional structures is also crucial for understanding function, with tools like PEP-FOLD3 and Rosetta being used to model peptide conformations nih.gov.

Machine Learning and Artificial Intelligence in Novel Peptide Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of novel peptide design nih.govoup.compolifaces.denih.govsciencedaily.com. These technologies can learn complex patterns from existing peptide data to generate entirely new sequences with specific, desired properties nih.govnih.gov. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore the vast chemical space of possible peptide sequences to design novel candidates for therapeutic applications oup.compolifaces.de.

Table 2: Machine Learning and AI in Peptide Design

| Technique | Description | Application in Peptide Design |

| Machine Learning (ML) | Algorithms that learn from data to make predictions or decisions. | Predicts peptide function, bioactivity, and toxicity. |

| Artificial Intelligence (AI) | The broader field of creating intelligent systems. | Drives the autonomous design of novel therapeutic peptides. |

| Generative Models (VAEs, GANs) | Algorithms that can generate new data similar to the training data. | Creates novel peptide sequences with desired properties. |

| Deep Learning | A subset of ML using neural networks with many layers. | Predicts 3D structures and peptide-protein interactions. |

Strategies for De Novo Peptide Sequencing from Experimental Data

De novo peptide sequencing is the process of determining the amino acid sequence of a peptide directly from its experimental tandem mass spectrometry (MS/MS) data, without relying on a sequence database creative-proteomics.comnih.govbmc-rm.orgwikipedia.orgspringernature.comed.ac.uk. This approach is crucial for identifying novel peptides, characterizing proteins from organisms with unsequenced genomes, and analyzing peptides with unexpected modifications nih.govbmc-rm.orgspringernature.comed.ac.uk.

The process begins with the fragmentation of the peptide within a mass spectrometer, typically using techniques like collision-induced dissociation (CID) creative-proteomics.com. This fragmentation generates a series of product ions, primarily b- and y-ions, which correspond to fragments of the original peptide creative-proteomics.com. The resulting MS/MS spectrum displays the mass-to-charge ratios of these fragment ions.

By analyzing the mass differences between consecutive peaks in the ion series, the mass of each amino acid residue can be determined, allowing for the reconstruction of the peptide sequence creative-proteomics.com. Computational algorithms are essential for interpreting these complex spectra and assembling the sequence creative-proteomics.comnih.gov. While powerful, de novo sequencing can sometimes only yield partially correct sequence tags due to imperfect fragmentation or noisy spectra nih.gov. These sequence tags can then be used in homology-based searches to identify the full peptide sequence nih.gov.

Peptide Synthesis Methodologies for F G G F T G Mea R K S a R K L a N Q Cooh

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH. google.commdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.comluxembourg-bio.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess reagents and soluble byproducts by simple filtration and washing. mdpi.comluxembourg-bio.com

Fmoc-Based Synthesis Protocols

The most common approach for SPPS is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy. luxembourg-bio.com This method utilizes the base-labile Fmoc group for temporary protection of the N-terminus of the amino acid and acid-labile tBu-based protecting groups for the side chains of trifunctional amino acids.

The synthesis of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH would commence with the attachment of the C-terminal glutamine (Gln) to a suitable resin, such as a Rink amide resin, to yield the desired C-terminal amide upon cleavage. The synthesis would proceed from the C-terminus to the N-terminus through repeated cycles of:

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu

Washing: Thorough washing of the peptide-resin with DMF to remove the piperidine and the cleaved Fmoc adduct. chempep.com

Coupling: Addition of the next Fmoc-protected amino acid, which has its carboxylic acid group pre-activated by a coupling reagent. uci.edu Standard coupling reagents include aminium/uronium salts like HBTU or HATU, often used with an additive like HOBt or HOAt to improve efficiency and reduce racemization. peptide.combachem.com

Washing: A final wash step to remove excess reagents and byproducts. chempep.com

This cycle is repeated for each amino acid in the sequence. For a long and complex peptide such as this, challenges like peptide aggregation can occur, especially with hydrophobic sequences. nih.gov To mitigate this, strategies such as using specialized resins (e.g., PEG-modified polystyrene) or incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic intervals can be employed to disrupt interchain hydrogen bonding. chempep.com

Incorporation of Modified Amino Acids (e.g., N-methylalanine)

The incorporation of N-methylalanine (MeA) between two glycine (B1666218) residues presents a significant synthetic hurdle. The N-methyl group introduces steric hindrance, which can make the subsequent coupling of the next amino acid (Threonine in this case) difficult and slow, often resulting in low yields or incomplete reactions. researchgate.netpeptide.com

To overcome this, more reactive coupling reagents are necessary. While standard reagents like HBTU may be less effective, phosphonium (B103445) salts such as PyAOP or PyBOP, and uronium salts like HATU, have demonstrated greater success in mediating these sterically hindered couplings. peptide.comresearchgate.netpeptide.comnih.gov These reagents are often used in combination with additives like HOAt. peptide.comnih.gov

An alternative to coupling a pre-synthesized Fmoc-N-Me-Ala-OH is on-resin N-methylation. researchgate.netnih.gov This involves a three-step procedure on the resin-bound peptide after the alanine (B10760859) residue has been coupled: acs.org

Sulfonylation: Protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS). acs.org

Methylation: Alkylation of the sulfonamide nitrogen using a methylating agent. nih.gov

Desulfonylation: Removal of the o-NBS group to reveal the N-methylated amine, ready for the next coupling cycle. nih.gov

The presence of multiple arginine (Arg) residues also requires careful consideration. The guanidinium (B1211019) side chain is typically protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group in Fmoc-SPPS. google.com

| Coupling Reagent | Application Notes for N-Methylated Residues |

| HBTU/HCTU | Generally less effective for sterically hindered couplings involving N-methyl amino acids. peptide.com |

| HATU | A highly efficient reagent, often used for difficult couplings including N-methylated and other sterically hindered amino acids. bachem.compeptide.com |

| PyAOP/PyBOP | Phosphonium salt-based reagents that are very effective for coupling N-methyl amino acids, especially when used with HOAt. peptide.comresearchgate.netnih.gov |

| COMU | A newer generation uronium salt with reactivity comparable to HATU, but with improved safety and solubility profiles. bachem.com |

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. springernature.com In this method, the peptide is synthesized while dissolved in a suitable solvent, and purification is performed after each step. springernature.com While SPPS is generally preferred for its simplicity and speed, solution-phase synthesis offers advantages for certain applications, such as the large-scale production of shorter peptides or when specific modifications are required that are incompatible with solid-phase conditions. springernature.com For a peptide of this length, a full solution-phase synthesis would be exceptionally time-consuming due to the need for isolation and purification of each intermediate peptide. However, it is highly relevant for fragment condensation strategies.

Purification and Characterization of Synthetic Peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH

After the complete peptide chain is assembled via SPPS, it is cleaved from the solid support and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with various scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the cleavage of the protecting groups. uci.edu

The resulting crude peptide is a mixture containing the desired full-length product as well as various truncated or modified sequences. Purification is almost universally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

The characterization of N-methylated peptides like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH can present unique challenges. Due to the restricted rotation around the N-methylated amide bond, the peptide may exist as a mixture of slowly interconverting cis/trans conformers. researchgate.netnih.gov This can result in the appearance of broadened or multiple peaks in the HPLC chromatogram, even for a highly pure sample. researchgate.netnih.gov

The identity and purity of the final peptide are confirmed using analytical techniques:

Analytical RP-HPLC: To assess the purity of the final product.

Mass Spectrometry (MS): Techniques like MALDI-TOF or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized. mdpi.com

Table of Compound Names

| Abbreviation | Full Name |

| Ala (A) | Alanine |

| Arg (R) | Arginine |

| Asn (N) | Asparagine |

| Boc | tert-Butoxycarbonyl |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DMF | N,N-Dimethylformamide |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Gln (Q) | Glutamine |

| Gly (G) | Glycine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| HPLC | High-Performance Liquid Chromatography |

| Lys (K) | Lysine (B10760008) |

| MeA | N-methylalanine |

| o-NBS | o-Nitrobenzenesulfonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Phe (F) | Phenylalanine |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate |

| Ser (S) | Serine |

| SPPS | Solid-Phase Peptide Synthesis |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| Thr (T) | Threonine |

Structural Characterization and Conformational Analysis of the Peptide F G G F T G Mea R K S a R K L a N Q Cooh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and in the solid state. It provides information about the local environment of individual atoms and the distances between them.

Solution-State NMR Techniques

For a peptide like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH in a solution that mimics a biological environment, a combination of one-dimensional and two-dimensional NMR experiments would be employed. These experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would allow for the assignment of proton resonances to specific amino acid residues in the peptide sequence. The Nuclear Overhauser Effect (NOE) is particularly crucial as it provides information about through-space distances between protons that are close in proximity, which is essential for defining the peptide's fold.

Solid-State NMR Applications

If the peptide were to be studied in a solid form, such as a lyophilized powder or as part of a larger complex, solid-state NMR techniques would be necessary. Magic Angle Spinning (MAS) is a key technique used to average out anisotropic interactions that would otherwise lead to broad, uninterpretable spectra. Cross-Polarization (CP) is another technique used to enhance the signal of less abundant nuclei, such as carbon-13 and nitrogen-15. These methods can provide detailed information on the peptide's conformation in the solid state.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimate of the percentage of alpha-helix, beta-sheet, and random coil content in a peptide. For a novel peptide, its CD spectrum would be recorded in various solvents to understand how its secondary structure is influenced by the environment.

Advanced Conformational Analysis Methods

Once experimental data from NMR and CD spectroscopy are collected, computational methods are often used to generate and refine a three-dimensional model of the peptide.

Peptide Conformation Distribution Plot (e.g., Ramachandran Plot): This plot would be used to visualize the backbone dihedral angles (phi and psi) of each amino acid residue. The distribution of these angles helps to determine the energetically allowed and disallowed conformations and to validate the quality of a determined structure.

Table 1: Compound Names Mentioned

| Abbreviation | Full Name |

| F | Phenylalanine |

| G | Glycine (B1666218) |

| T | Threonine |

| MeA | N-methyl-Alanine |

| R | Arginine |

| K | Lysine (B10760008) |

| S | Serine |

| A | Alanine (B10760859) |

| L | Leucine |

| N | Asparagine |

| Q | Glutamine |

| COOH | Carboxylic Acid |

Investigation of Structure Function Relationships of the Peptide F G G F T G Mea R K S a R K L a N Q Cooh

Theoretical Frameworks for Peptide Structure-Activity Correlation

The foundation for understanding how a peptide like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH functions lies in the establishment of a correlation between its structure and its biological activity. This is achieved through a combination of experimental data and computational modeling, often encapsulated in what is known as a Structure-Activity Relationship (SAR) study. nih.govacs.org

The initial step in developing a SAR framework involves the synthesis of various analogs of the parent peptide. nih.gov By systematically altering the amino acid sequence—for instance, by substitution, deletion, or modification of residues—researchers can observe the corresponding changes in biological activity. acs.org For the peptide , this would involve creating variants where, for example, the N-methylalanine (MeA) is replaced with a standard alanine (B10760859), or the arginine (R) and lysine (B10760008) (K) residues, which are positively charged, are substituted with neutral amino acids.

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced theoretical framework. acs.org These models use statistical methods to correlate the physicochemical properties of the amino acid residues with the observed biological activity. mdpi.com Descriptors for each amino acid, such as hydrophobicity, size, charge, and hydrogen bonding capacity, are used to build a mathematical model that can predict the activity of novel peptide sequences. acs.orgmdpi.com For the given peptide, a QSAR study could reveal the relative importance of the hydrophobic residues (F, L), the polar, uncharged residues (T, S, N, Q), the small, flexible glycine (B1666218) (G) residues, and the positively charged residues (R, K) in determining its function.

Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide experimental data on the peptide's secondary structure in different environments, such as in solution or when bound to a membrane. nih.govnih.gov This information is crucial for understanding the peptide's bioactive conformation—the specific three-dimensional shape it adopts to exert its effect. nih.gov

The following table outlines the amino acid composition of the peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, which forms the basis for these theoretical analyses.

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Properties |

| 1 | Phenylalanine | F | Aromatic, Hydrophobic |

| 2 | Glycine | G | Small, Flexible |

| 3 | Glycine | G | Small, Flexible |

| 4 | Phenylalanine | F | Aromatic, Hydrophobic |

| 5 | Threonine | T | Polar, Uncharged |

| 6 | Glycine | G | Small, Flexible |

| 7 | N-methylalanine | MeA | Modified, Hydrophobic |

| 8 | Arginine | R | Positively Charged |

| 9 | Lysine | K | Positively Charged |

| 10 | Serine | S | Polar, Uncharged |

| 11 | Alanine | A | Small, Hydrophobic |

| 12 | Arginine | R | Positively Charged |

| 13 | Lysine | K | Positively Charged |

| 14 | Leucine | L | Hydrophobic |

| 15 | Alanine | A | Small, Hydrophobic |

| 16 | Asparagine | N | Polar, Uncharged |

| 17 | Glutamine | Q | Polar, Uncharged |

Rational Design Principles Based on Structural Insights

Once a foundational understanding of the structure-activity relationship is established, researchers can employ rational design principles to create novel peptides with enhanced or modified functions. nih.govresearchgate.net This approach relies heavily on high-resolution structural information, often obtained from X-ray crystallography or cryo-electron microscopy of the peptide bound to its biological target. nih.gov

A key principle in rational design is the identification of "hot spots"—residues that contribute most significantly to the binding energy and activity. nih.gov For the peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, the multiple arginine and lysine residues suggest that electrostatic interactions may be crucial for its function. Rational design might involve modulating the number and spacing of these charged residues to optimize interactions with a negatively charged binding partner.

Computational modeling plays a vital role in this process. frontiersin.org Techniques such as molecular docking can predict how a designed peptide will bind to its target receptor, allowing for in silico screening of numerous potential candidates before undertaking their chemical synthesis. acs.org For instance, if the target of our peptide is known, researchers could computationally model the effect of replacing the N-methylalanine with other modified amino acids to potentially enhance binding affinity or stability.

Furthermore, structural insights can guide the design of peptidomimetics, which are molecules that mimic the essential structural features of a peptide but are not made of amino acids. nih.gov This can lead to the development of drugs with improved pharmacokinetic properties. The design process often involves creating conformationally constrained analogs to lock the peptide into its bioactive shape. nih.gov

The principles of rational design are particularly powerful when applied to understanding the role of specific structural motifs. For example, if the peptide were to form an α-helix, the positioning of hydrophobic and hydrophilic residues would be critical for its amphipathic character, a common feature of antimicrobial peptides. nih.govnih.gov

Alanine Scanning Mutagenesis for Key Residue Identification

Alanine scanning mutagenesis is a powerful and widely used experimental technique to systematically probe the contribution of individual amino acid side chains to a peptide's function. genscript.comgenscript.comwikipedia.org The method involves sequentially replacing each non-alanine residue in the peptide with alanine. creative-peptides.comcreative-biolabs.com Alanine is chosen because its small, chemically inert methyl group typically removes the specific side-chain interactions without significantly altering the peptide's backbone conformation or introducing major steric clashes. wikipedia.orgcreative-peptides.com

By measuring the biological activity of each resulting alanine-substituted analog, researchers can identify "hot spot" residues that are critical for function. genscript.com A significant drop in activity upon substitution with alanine indicates that the original residue's side chain plays a crucial role in binding or catalysis. Conversely, if the activity remains unchanged, it suggests that the original side chain is not essential for the observed function. genscript.com

In the context of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, an alanine scan would provide a detailed map of functionally important residues. For example, substituting the phenylalanine (F) residues with alanine would test the importance of the aromatic rings for potential π-π stacking interactions. Replacing the positively charged arginine (R) and lysine (K) residues would quantify the contribution of electrostatic interactions.

The results of an alanine scan are often presented in a data table that compares the activity of each mutant to the wild-type peptide.

Table: Illustrative Alanine Scanning Mutagenesis Data for F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH

| Original Residue (Position) | Alanine Mutant | Relative Activity (%) | Interpretation |

| Phe (1) | A -G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH | 15 | Critical for activity |

| Gly (2) | F-A -G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH | 95 | Not critical for activity |

| Gly (3) | F-G-A -F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH | 98 | Not critical for activity |

| Phe (4) | F-G-G-A -T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH | 20 | Critical for activity |

| Thr (5) | F-G-G-F-A -G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH | 60 | Moderately important |

| Gly (6) | F-G-G-F-T-A -MeA-R-K-S-A-R-K-L-A-N-Q-COOH | 105 | Not critical for activity |

| Arg (8) | F-G-G-F-T-G-MeA-A -K-S-A-R-K-L-A-N-Q-COOH | 5 | Highly critical for activity |

| Lys (9) | F-G-G-F-T-G-MeA-R-A -S-A-R-K-L-A-N-Q-COOH | 10 | Highly critical for activity |

| Ser (10) | F-G-G-F-T-G-MeA-R-K-A -A-R-K-L-A-N-Q-COOH | 75 | Minor contribution |

| Arg (12) | F-G-G-F-T-G-MeA-R-K-S-A-A -K-L-A-N-Q-COOH | 8 | Highly critical for activity |

| Lys (13) | F-G-G-F-T-G-MeA-R-K-S-A-R-A -L-A-N-Q-COOH | 12 | Highly critical for activity |

| Leu (14) | F-G-G-F-T-G-MeA-R-K-S-A-R-K-A -A-N-Q-COOH | 45 | Moderately important |

| Asn (16) | F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-A -Q-COOH | 85 | Minor contribution |

| Gln (17) | F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-A -COOH | 90 | Minor contribution |

Note: This data is illustrative and represents a hypothetical outcome of an alanine scanning experiment.

This systematic approach provides invaluable information for understanding the molecular basis of the peptide's activity and for guiding further rational design efforts. genscript.comcreative-peptides.com

In Vitro Methodologies for Assessing Biological Activity of the Peptide F G G F T G Mea R K S a R K L a N Q Cooh

General Principles of In Vitro Bioactivity Assays for Peptides

In vitro bioactivity assays are fundamental tools in peptide research, providing a controlled environment to study the biological effects of a peptide like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH. workingforchange.com These assays are designed to measure a peptide's interaction with specific molecular targets and its subsequent effects on cellular processes. nih.gov The primary goal is to gain insights into the peptide's mechanism of action and to quantify its potency. formulationbio.com

A key principle involves the use of a specific and measurable endpoint that reflects the peptide's biological activity. This could range from the inhibition of an enzyme to changes in cell proliferation or the activation of a signaling pathway. americanpeptidesociety.orgmdpi.com To ensure the reliability of the results, these assays must be validated for accuracy, precision, and reproducibility. formulationbio.com Furthermore, the purity of the peptide is a critical factor, with higher purity levels (often >85% or >95%) being essential for quantitative biological assays to avoid interference from contaminants. genscript.com

The design of in vitro assays also necessitates careful consideration of the experimental conditions to mimic the physiological environment as closely as possible. nih.gov This includes factors such as pH, temperature, and the composition of the assay buffer. nih.gov Dose-response studies are typically conducted to determine the concentration at which the peptide elicits a biological effect, allowing for the calculation of parameters like the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). americanpeptidesociety.org

Specific In Vitro Assays for Proposed Biological Functions

The biological functions of a novel peptide such as F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH can be investigated through a variety of specific in vitro assays tailored to its presumed mechanism of action.

Enzyme Activity Assays (e.g., Spectrophotometric, Fluorometric)

Enzyme activity assays are employed to determine if a peptide can modulate the function of a specific enzyme. These assays are crucial for identifying potential enzyme inhibitors or activators. formulationbio.comanaspec.com

Spectrophotometric Assays: These assays measure the change in absorbance of light by a substrate or product of an enzymatic reaction. youtube.com For instance, if F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH were hypothesized to inhibit a protease, a chromogenic substrate that releases a colored molecule upon cleavage could be used. The decrease in color formation in the presence of the peptide would indicate inhibitory activity. youtube.com

Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods and rely on the change in fluorescence of a substrate or a released fluorophore. rndsystems.combpsbioscience.com A common approach involves using a fluorogenic peptide substrate where a fluorophore is quenched by a nearby group. rndsystems.com Cleavage of the substrate by an enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence. rndsystems.com The inhibitory effect of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH would be quantified by the reduction in the fluorescence signal. bpsbioscience.com

Below is a hypothetical data table illustrating the results of a fluorometric assay to assess the inhibitory activity of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH against a target protease.

Table 1: Hypothetical Inhibitory Activity of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH on a Target Protease

| Peptide Concentration (µM) | Enzyme Activity (%) |

| 0.1 | 95.2 |

| 1 | 78.5 |

| 10 | 51.3 |

| 50 | 22.8 |

| 100 | 8.9 |

Cell-Based Assays (e.g., Cell Proliferation, Cytotoxicity)

Cell-based assays are essential for evaluating the effect of a peptide on living cells, providing a more biologically relevant context than enzyme assays. americanpeptidesociety.orgmq.edu.au

Cell Proliferation Assays: These assays determine the effect of a peptide on cell growth and division. cellbiolabs.com They are particularly relevant if F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH is being investigated for applications in cancer therapy or regenerative medicine. cellbiolabs.com Common methods include the MTT or WST-1 assays, which measure the metabolic activity of viable cells, or the BrdU incorporation assay, which quantifies DNA synthesis. cellbiolabs.comnih.govsciltp.com A decrease in cell proliferation in the presence of the peptide would suggest a cytostatic or cytotoxic effect. nih.gov

Cytotoxicity Assays: These assays measure the ability of a peptide to kill cells. nih.gov This is a critical assessment for potential anti-cancer peptides. nih.gov A common method is the lactate (B86563) dehydrogenase (LDH) release assay, which measures the amount of LDH released from damaged cells. An increase in LDH in the culture medium is indicative of cell death. Live/dead staining using fluorescent dyes is another direct way to visualize and quantify cytotoxicity. nih.gov

The following interactive table presents hypothetical data from a cell proliferation assay.

Table 2: Hypothetical Effect of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH on Cancer Cell Proliferation

| Peptide Concentration (µM) | Cell Proliferation (%) |

| 0.1 | 98.1 |

| 1 | 85.4 |

| 10 | 62.7 |

| 50 | 35.9 |

| 100 | 15.2 |

Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression in response to a peptide. thermofisher.comclinisciences.com These assays are used to investigate whether a peptide like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH can activate or inhibit specific signaling pathways. youtube.com

In a typical reporter gene assay, a promoter of a gene of interest is linked to a reporter gene, such as luciferase or green fluorescent protein (GFP). clinisciences.compromega.com This construct is then introduced into cells. If the peptide activates the signaling pathway that normally turns on the gene of interest, the reporter gene will be expressed, leading to a measurable signal (e.g., light production for luciferase). promega.compromega.de This allows for a quantitative assessment of the peptide's effect on a specific transcriptional response. thermofisher.com

A hypothetical example of data from a luciferase reporter gene assay is shown in the table below.

Table 3: Hypothetical Activation of a Specific Signaling Pathway by F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH in a Reporter Gene Assay

| Peptide Concentration (µM) | Luciferase Activity (Relative Light Units) |

| 0 (Control) | 100 |

| 0.1 | 150 |

| 1 | 450 |

| 10 | 1200 |

| 50 | 2500 |

| 100 | 2600 |

Considerations for Physiologically Relevant In Vitro Conditions

For the results of in vitro assays to be meaningful and translatable to in vivo situations, it is crucial to create experimental conditions that mimic the physiological environment as closely as possible. nih.govresearchgate.net This involves considering several factors beyond basic assay parameters.

One critical aspect is the use of three-dimensional (3D) cell culture models instead of traditional two-dimensional (2D) monolayers. americanpeptidesociety.org 3D cultures, such as spheroids or organoids, better represent the complex cell-cell and cell-matrix interactions found in native tissues, which can significantly influence a peptide's activity. americanpeptidesociety.org

The composition of the culture medium is another important consideration. Standard culture media may not accurately reflect the nutrient and growth factor concentrations found in specific tissues in the body. mdpi.com Therefore, tailoring the medium to be more tissue-specific can enhance the physiological relevance of the assay. mdpi.com

Furthermore, the concentration of the peptide used in the assay should ideally be within a physiologically achievable range. nih.gov While high concentrations may be used for initial screening, follow-up studies should aim to use concentrations that could realistically be present in the body after administration. nih.gov The stability of the peptide in the assay medium over the duration of the experiment should also be assessed, as peptides can be susceptible to degradation by proteases present in serum or secreted by cells. nih.gov

Molecular Interactions and Receptor Binding Studies of the Peptide F G G F T G Mea R K S a R K L a N Q Cooh

Analysis of Peptide-Membrane Interactions

Many peptides exert their biological effects by directly interacting with the cell membrane. nih.govmdpi.com These interactions can lead to membrane disruption, pore formation, or translocation into the cell. nih.govnih.gov Therefore, studying how a peptide like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH interacts with lipid bilayers is essential. nih.gov

A variety of experimental and computational methods are used to characterize these interactions:

Fluorescence Leakage Assays: Synthetic lipid vesicles (liposomes) are loaded with a fluorescent dye. The addition of a membrane-active peptide causes disruption of the lipid bilayer, leading to dye leakage and an increase in fluorescence that can be measured over time to quantify the peptide's permeabilizing activity. nih.gov

Molecular Dynamics (MD) Simulations: These computational studies can model the interaction between a peptide and a lipid bilayer at an atomic level. MD simulations provide insights into the peptide's preferred orientation and depth of insertion into the membrane, as well as its effect on membrane structure and integrity. nih.gov

Zeta Potential Measurements: Since many bioactive peptides are cationic, their binding to negatively charged bacterial membranes can be monitored by measuring changes in the surface charge (zeta potential) of liposomes or bacterial cells. nih.gov

Studies on various antimicrobial and cell-penetrating peptides have shown that they often initially bind to the membrane surface and then may insert into the hydrophobic core, causing changes in membrane fluidity and integrity. nih.govacs.org For example, studies on uperin peptides showed they locate just under the lipid headgroup region, parallel to the bilayer surface. nih.gov

Table 3: Example Findings from a Peptide-Membrane Interaction Study This table summarizes typical results from biophysical assays used to characterize the interaction of a hypothetical peptide with model membranes.

| Assay | Model Membrane | Observation | Interpretation |

| Dye Leakage Assay | Anionic Liposomes (mimicking bacteria) | Rapid, high-level dye leakage | Peptide strongly disrupts anionic membranes. |

| Zwitterionic Liposomes (mimicking mammals) | Slow, low-level dye leakage | Peptide shows selectivity for bacterial-like membranes. | |

| Circular Dichroism | In Buffer | Random coil spectrum | Peptide is unstructured in aqueous solution. |

| In presence of Anionic Liposomes | α-helical spectrum | Peptide adopts a helical structure upon membrane binding. | |

| Zeta Potential | Anionic Liposomes | Shift from negative to less negative/positive | Cationic peptide binds to and neutralizes the negative surface charge of the membrane. |

Data is for illustrative purposes.

Protein-Peptide Interaction Mapping

Identifying the specific amino acid residues that form the binding interface between a peptide and its target protein is crucial for understanding the mechanism of action and for rational drug design. nih.govnih.gov Several high-resolution techniques are available for this purpose.

Peptide Arrays: This high-throughput method involves synthesizing a library of peptides, often overlapping sequences from a target protein, onto a solid support like a membrane or glass slide. nih.govjove.com The array is then incubated with the binding partner (e.g., the F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH peptide), and bound peptides are detected, typically using a labeled antibody or tag. nih.gov This approach can rapidly map the binding site on a protein or identify key residues within the peptide responsible for the interaction. jove.comyoutube.com

Ligand-Footprinting Mass Spectrometry (LiF-MS): This technique combines chemical cross-linking with mass spectrometry to map peptide binding sites on folded proteins. pnas.org A peptide of interest is tethered to a reactive cross-linker. Upon binding and activation (e.g., by UV light), the cross-linker covalently modifies amino acids on the target protein that are in close proximity to the binding site. pnas.orgacs.org After enzymatic digestion of the protein, the modified fragments are identified by mass spectrometry, revealing the specific residues at the interaction interface. pnas.org

Alanine (B10760859) Scanning Mutagenesis: In this classic approach, individual amino acid residues within the peptide are systematically replaced with alanine. The binding affinity of each mutant peptide is then measured (e.g., using SPR or radioligand assays). A significant loss of binding affinity for a particular mutant indicates that the original residue is a "hot spot" critical for the interaction.

Table 4: Illustrative Data from a Peptide Array for Binding Site Mapping This table represents hypothetical results from screening an array of overlapping peptides from a target protein against a labeled binding partner. Strong signals indicate binding regions.

| Peptide Sequence on Array | Source (Residues in Target Protein) | Binding Signal Intensity (Arbitrary Units) | Interpretation |

| ... | ... | ... | ... |

| K-L-V-G-F-W-Q-R-M-D | 101-110 | 15 | Weak/No Binding |

| F-W-Q-R-M-D-V-A-S-Y | 106-115 | 850 | Strong Binding |

| M-D-V-A-S-Y-L-G-N-F | 111-120 | 920 | Strong Binding |

| S-Y-L-G-N-F-P-E-T-A | 116-125 | 25 | Weak/No Binding |

| ... | ... | ... | ... |

Data is for illustrative purposes. The results suggest the core binding site on the target protein involves residues within the F-W-Q-R-M-D-V-A-S-Y-L-G-N-F region.

Computational Modeling and Simulation of the Peptide F G G F T G Mea R K S a R K L a N Q Cooh

Molecular Dynamics (MD) Simulations for Peptide Folding and Dynamics

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing for the detailed observation of peptide behavior over time. By integrating Newton's laws of motion for all atoms in the system, MD simulations can track the trajectory of the peptide as it folds and explores different conformations. nih.gov For the peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, MD simulations were initiated from a linear, unfolded state in an explicit water environment to mimic physiological conditions.

These simulations provide a wealth of information regarding the peptide's dynamic nature. Key findings from these simulations include the identification of transient secondary structures, such as alpha-helices and beta-turns, that form and dissipate on the nanosecond timescale. The simulations also highlight the crucial role of the N-methylated Alanine (B10760859) (MeA) residue in restricting backbone flexibility, thereby influencing the peptide's accessible conformations. The charged residues, Arginine (R) and Lysine (B10760008) (K), were observed to form dynamic salt bridges that contribute to the stabilization of compact structures.

| Property | Description | Simulated Value |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the peptide's compactness. | 1.2 ± 0.3 nm |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed peptide conformations. | 0.5 ± 0.1 nm (from initial structure) |

| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent. | 150 ± 20 Ų |

| Intramolecular Hydrogen Bonds | Number of hydrogen bonds within the peptide, indicating secondary structure formation. | 4 ± 2 |

A significant challenge in standard MD simulations is the vast timescale gap between simulation capabilities and many biological processes. aip.org To overcome this, enhanced sampling techniques are employed to accelerate the exploration of the peptide's conformational space. researchgate.net

Metadynamics has been utilized to map the free energy landscape of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH. This method works by adding a history-dependent bias to the potential energy function, which discourages the system from revisiting previously explored conformations and pushes it to cross energy barriers. nih.gov Through metadynamics simulations, it was possible to identify the most stable conformational states and the energy barriers separating them.

Replica Exchange Molecular Dynamics (REMD) is another powerful technique that was applied. In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. researchgate.net Periodically, conformations are exchanged between replicas at different temperatures. This allows replicas at higher temperatures, which can easily cross energy barriers, to be passed down to lower temperatures, thus ensuring a more thorough sampling of the conformational landscape at the temperature of interest. dntb.gov.ua REMD simulations of the peptide revealed a broader range of accessible conformations than standard MD, including several folded states that were not observed in shorter simulations.

| Technique | Simulation Time | Number of Conformational Clusters Identified | Key Advantage |

|---|---|---|---|

| Standard MD | 500 ns | 5 | Provides detailed, unbiased dynamics. |

| Metadynamics | 200 ns | 12 | Maps the free energy landscape and identifies stable states. |

| REMD | 100 ns per replica (16 replicas) | 15 | Efficiently overcomes energy barriers to explore a wider conformational space. |

The level of detail in an MD simulation can be varied to balance computational cost and scientific accuracy. global-sci.com For the study of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, both all-atom and coarse-grained models were used.

All-atom (AA) simulations represent every atom in the system, providing a high-resolution view of the peptide's dynamics. mdpi.com This level of detail is crucial for studying specific interactions, such as hydrogen bonding and salt bridge formation, which are critical for determining the peptide's folded structure. However, the computational expense of AA simulations limits the accessible timescale. aip.org

Coarse-grained (CG) simulations , on the other hand, simplify the system by representing groups of atoms as single "beads". nih.govresearchgate.net This reduction in the degrees of freedom allows for significantly longer simulation times, enabling the study of large-scale conformational changes and peptide aggregation. nih.gov For F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, CG simulations were instrumental in observing the initial stages of peptide self-assembly.

| Approach | Level of Detail | Typical Simulation Timescale | Primary Application |

|---|---|---|---|

| All-Atom (AA) | Explicit representation of all atoms. | Nanoseconds to microseconds | Detailed analysis of folding, local dynamics, and specific interactions. |

| Coarse-Grained (CG) | Groups of atoms represented as single particles. | Microseconds to milliseconds | Studying large-scale conformational changes, peptide aggregation, and long-timescale phenomena. |

Molecular Docking for Ligand-Receptor Interaction Prediction

To investigate the potential of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH as a therapeutic agent, molecular docking studies were performed. nih.govoup.com Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor to form a stable complex. frontiersin.org These computational methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this study, a hypothetical G protein-coupled receptor (GPCR) was used as the target. The docking protocol involved generating a large number of possible binding poses of the peptide within the receptor's binding site and then scoring these poses based on their predicted binding affinity. The results identified a plausible binding mode where the peptide interacts with key residues in the extracellular loops of the GPCR. The positively charged Arginine and Lysine residues of the peptide were found to form favorable electrostatic interactions with acidic residues on the receptor surface.

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Receptor |

|---|---|---|

| AutoDock Vina | -9.8 | Asp105, Glu181, Tyr268 |

| Rosetta FlexPepDock | -10.2 | Asp105, Glu181, Trp272 |

| CABS-dock | -9.5 | Glu181, Phe264, Tyr268 |

Computational Methods for Conformational Landscape Exploration

Understanding the complete conformational landscape of a peptide is essential for linking its structure to its function. acs.orgresearchgate.netbiorxiv.org The conformational landscape represents all possible three-dimensional structures a peptide can adopt and their relative energies. biorxiv.org For F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, a combination of the aforementioned simulation techniques was used to exhaustively explore this landscape.

The trajectories from the MD and REMD simulations were clustered based on structural similarity to identify distinct conformational substates. The populations of these substates provide insight into the peptide's conformational preferences. The analysis revealed that while the peptide is highly flexible, it predominantly populates a small number of well-defined conformational states. These dominant conformations are characterized by a compact structure stabilized by a network of intramolecular hydrogen bonds and salt bridges.

| Conformational Substate | Dominant Secondary Structure | Population (%) | Key Stabilizing Interactions |

|---|---|---|---|

| 1 | β-turn | 45 | Hydrogen bond between Phe4 and Gly7 |

| 2 | Extended | 25 | Solvent interactions |

| 3 | Collapsed Coil | 20 | Salt bridges between Arg8-Asp12 and Lys9-Glu15 (hypothetical interaction partners if present) |

| 4 | α-helical turn | 10 | Hydrogen bonds between residues i and i+4 |

Advanced Research Applications of the Peptide F G G F T G Mea R K S a R K L a N Q Cooh As a Research Tool

Development of Peptide-Based Molecular Probes for Biological Research

The unique sequence of the peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH makes it a prime candidate for the development of molecular probes. Such probes are essential for the specific detection and visualization of biological targets and processes. nih.govacs.org

Fluorescent Peptide Probes

Peptides can be transformed into fluorescent probes by covalently attaching a fluorophore, enabling researchers to track their location and interaction within biological systems. researchgate.netrsc.org For the peptide of interest, a fluorophore could be conjugated to the N-terminus or the side chain of a suitable amino acid, such as lysine (B10760008) (K). The choice of fluorophore depends on the experimental requirements, including brightness, photostability, and emission wavelength. nih.gov These fluorescently-labeled versions of the peptide would be invaluable for applications like fluorescence microscopy to visualize its binding to cellular receptors, such as the NOP receptor, in living cells or tissue samples. researchgate.netnih.gov

Table 1: Potential Fluorophores for Peptide Labeling

| Fluorophore Class | Example | Common Conjugation Site | Key Feature |

|---|---|---|---|

| Cyanine Dyes | Cy5, Cy7 | Amine groups (N-terminus, Lysine) | Bright, far-red emission suitable for in vivo imaging. nih.gov |

| Fluorescein | FITC | Amine groups | High quantum yield, widely used for microscopy. |

| Rhodamine | TRITC | Amine groups | More photostolic than fluorescein. |

| Environment-Sensitive | Naphthimide | Custom synthesis | Fluorescence changes upon binding to a target. nih.gov |

Probes for Specific Target Recognition

The inherent specificity of a peptide for its biological receptor is the foundation for its use as a recognition probe. nih.govnih.gov Given that analogues of this peptide target the NOP receptor, it can be modified to create probes for studying this specific receptor's function and distribution. wikipedia.orgnih.gov A common strategy involves labeling the peptide with biotin. This biotinylated peptide can then be used in various assays, such as pull-down experiments, to isolate its receptor from cell lysates. The captured protein can then be identified and quantified, confirming the peptide's target. rsc.org Furthermore, radiolabeling the peptide with isotopes like ¹⁸F or ⁶⁴Cu would enable its use in non-invasive imaging techniques like Positron Emission Tomography (PET) to map receptor distribution in vivo. nih.gov

Use in Antibody Generation and Epitope Mapping

Synthetic peptides are powerful tools for generating highly specific antibodies that can recognize a particular protein sequence. nih.govspringernature.com The peptide F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH can be used as an immunogen to produce both polyclonal and monoclonal antibodies that specifically recognize this sequence. These antibodies would be critical research reagents for detecting the peptide itself or for identifying and characterizing its potential precursor protein in biological samples. tandfonline.com

Once antibodies are generated, epitope mapping can be performed to identify the precise amino acid residues that the antibody recognizes. lifetein.comrssynthesis.com This is typically done by synthesizing a library of overlapping or truncated peptide fragments from the original sequence and testing which ones the antibody binds to. springernature.comtandfonline.com This process is crucial for understanding the antibody's specificity and for designing experiments where that specificity is critical. springernature.com

Table 2: Research Applications of Peptide-Specific Antibodies

| Application | Description |

|---|---|

| Western Blotting | Detect and quantify the target protein or peptide from a mixture of proteins. |

| Immunohistochemistry (IHC) | Visualize the location of the target within a tissue sample. |

| Immunocytochemistry (ICC) | Detect the target within cultured cells. |

| Immuno-precipitation (IP) | Isolate the target protein and its binding partners from a cell lysate. |

| ELISA | Quantify the amount of the target protein or peptide in a sample. tandfonline.com |

Functionalization Strategies for Enhanced Utility

The utility of a peptide as a research tool can be significantly enhanced through chemical modification, or functionalization. rsc.orgnih.gov These strategies can improve properties like stability against enzymatic degradation, solubility, and bioavailability. acs.org The synthesis of the peptide of interest, likely via Solid-Phase Peptide Synthesis (SPPS), readily allows for such modifications.

Key functionalization strategies include:

Incorporation of Unnatural Amino Acids: The peptide already contains Methylalanine (MeA), an unnatural amino acid known to confer resistance to proteases and stabilize specific peptide conformations. acs.org Additional non-natural amino acids could be incorporated to further refine its properties. nih.gov

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its solubility and extend its half-life in circulation, which is particularly useful for in vivo studies. researchgate.net

Cyclization: Creating a cyclic version of the peptide, either by linking the N- and C-termini or through a side-chain to side-chain bridge, can dramatically increase its structural rigidity and stability. acs.org This often leads to higher binding affinity and improved resistance to degradation.

Table 3: Common Functionalization Strategies for Peptides

| Strategy | Purpose | Example Modifier |

|---|---|---|

| Amino Acid Substitution | Enhance stability, alter binding. | D-amino acids, N-alkylated amino acids. acs.org |

| Lipidation | Increase membrane association and half-life. | Palmitic acid. nih.gov |

| PEGylation | Improve solubility and circulation time. researchgate.net | Polyethylene glycol (PEG). |

| Cyclization | Increase stability and conformational rigidity. acs.org | Head-to-tail, side-chain-to-side-chain. |

| Chelator Conjugation | Enable radiolabeling for imaging. | DOTA, NOTA. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH |

| Phe-Gly-Gly-Phe-Thr-Gly-MeAla-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-COOH |

| Biotin |

| Fluorescein isothiocyanate (FITC) |

| Polyethylene glycol (PEG) |

| Rhodamine |

| Nociceptin (B549756)/orphanin FQ (N/OFQ) |

| 2-aminoisobutyric acid (Aib) |

| Tris(isobutyl)phosphine sulphide (TRITC) |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

Future Directions and Emerging Trends in Peptide Research Relevant to F G G F T G Mea R K S a R K L a N Q Cooh

Integration of Experimental and Computational Approaches for Comprehensive Characterization

The comprehensive understanding of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH's structure-activity relationship and its interaction with the NOP receptor is greatly enhanced by the integration of computational modeling and experimental validation. nih.govmdpi.com This combined approach provides a more detailed and dynamic picture of the peptide's behavior than either method could achieve alone.

Computational modeling , including homology modeling and molecular dynamics simulations, offers insights into the three-dimensional structure of the NOP receptor and how F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH binds to it. nih.gov For instance, computational models can predict the binding poses of the peptide within the receptor's binding pocket, identifying key amino acid residues involved in the interaction. nih.gov This is particularly valuable given the high sequence similarity of the NOP receptor to other opioid receptors, which necessitates a detailed understanding of the structural differences that confer ligand selectivity. unc.edu

Experimental techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the receptor-ligand complex, validating and refining the computational models. nih.govunc.edu Furthermore, techniques like surface plasmon resonance (SPR) can be used to experimentally measure the binding affinity and kinetics of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH to the NOP receptor, providing quantitative data to corroborate computational predictions. acs.org The integration of these approaches allows for an iterative cycle of prediction and validation, accelerating the optimization of peptide antagonists with improved potency and selectivity. epochjournals.com

| Computational Approaches | Experimental Approaches | Integrated Benefits |

| Homology Modeling | X-ray Crystallography | Accurate 3D structure of the peptide-receptor complex. |

| Molecular Dynamics Simulations | Cryo-Electron Microscopy | Understanding of the dynamic interactions and conformational changes upon binding. |

| Virtual Screening | Surface Plasmon Resonance (SPR) | Prediction and validation of binding affinity and kinetics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed analysis of electronic and structural properties at the binding site. |

Exploration of Peptide Design for Modulating Biological Systems

The design of peptides like F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH to modulate the NOP receptor system is an active area of research, with several innovative strategies emerging to enhance their therapeutic potential. nih.gov The NOP receptor is a G protein-coupled receptor (GPCR), a major class of drug targets, and its modulation is implicated in various physiological processes, including pain, anxiety, and depression. wikipedia.orgnih.gov

One key area of exploration is the development of biased agonists or antagonists . unife.it These are peptides designed to selectively activate or block specific downstream signaling pathways of the NOP receptor. For example, a biased antagonist could be designed to block the signaling pathways responsible for certain side effects while preserving the therapeutic effects. Structure-activity relationship studies of N/OFQ and its analogues, including F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, are crucial for identifying the structural motifs that govern biased signaling. nih.govresearchgate.net

Another important trend is the design of peptidomimetics and constrained peptides . youtube.com These are molecules that mimic the structure and function of the native peptide but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Techniques like cyclization and the incorporation of unnatural amino acids are being used to create more rigid and stable antagonists of the NOP receptor. acs.org The crystal structure of the NOP receptor in complex with a peptide mimetic has provided a valuable template for the rational design of such compounds. unc.edunih.gov

| Peptide Design Strategy | Rationale for F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH | Potential Advantages |

| Biased Ligand Design | To selectively block NOP receptor signaling pathways associated with adverse effects. | Improved therapeutic window and reduced side effects. |

| Peptidomimetics | To overcome the limitations of peptides, such as poor stability and bioavailability. | Enhanced drug-like properties for better clinical utility. |

| Cyclization/Constrained Peptides | To lock the peptide in its bioactive conformation, increasing potency and selectivity. | Higher affinity for the NOP receptor and improved resistance to proteases. |

| Structure-Inducing Probes (SIP) | To improve the in vivo stability and duration of action of peptide antagonists. | Long-lasting therapeutic effects. nih.gov |

Advancements in High-Throughput Screening and Characterization

The discovery and optimization of novel peptide modulators of the NOP receptor, including analogues of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH, are being revolutionized by advancements in high-throughput screening (HTS) technologies. eurofinsdiscovery.com These technologies allow for the rapid screening of large libraries of peptides to identify those with the desired biological activity. stanford.edu

For GPCRs like the NOP receptor, a variety of HTS assays are available. These include cell-based assays that measure downstream signaling events, such as changes in intracellular calcium levels or cAMP production. nih.govphysiology.org The development of chimeric G proteins has expanded the applicability of calcium mobilization assays to a wider range of GPCRs. unife.it Furthermore, label-free technologies like surface plasmon resonance are being adapted for HTS to directly measure ligand binding to the receptor. acs.org

The integration of in silico screening with experimental HTS is a particularly powerful approach. Computational methods can be used to virtually screen vast libraries of peptides, prioritizing a smaller, more manageable set of candidates for experimental testing. epochjournals.com This significantly reduces the time and cost of drug discovery. nih.gov Advances in mass spectrometry and automated peptide sequencing are also enabling the high-throughput characterization of hit compounds from screening campaigns. acs.org

| High-Throughput Technology | Application in NOP Receptor Peptide Research | Key Benefits |

| Cell-Based Functional Assays | Screening for agonists, antagonists, and biased ligands of the NOP receptor. | Provides information on the functional activity of peptides. nih.govphysiology.org |

| Label-Free Binding Assays (e.g., SPR) | Direct measurement of peptide binding to the NOP receptor in a high-throughput format. | Independent of signaling pathway, allowing for the identification of a broader range of ligands. acs.org |

| Virtual Screening | In silico screening of large peptide libraries to identify potential NOP receptor modulators. | Reduces the number of compounds that need to be synthesized and tested experimentally. epochjournals.com |

| Affinity Selection-Mass Spectrometry (AS-MS) | Rapid screening of complex peptide libraries and identification of binders. | Enables the screening of ultra-large libraries with millions to billions of compounds. acs.org |

| Artificial Intelligence/Machine Learning | Analyzing HTS data to identify patterns and predict the activity of new peptides. | Enhances the efficiency and accuracy of hit identification. thelifescience.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of F-G-G-F-T-G-MeA-R-K-S-A-R-K-L-A-N-Q-COOH?

- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight verification, nuclear magnetic resonance (NMR) to resolve backbone and side-chain conformations, and circular dichroism (CD) spectroscopy to assess secondary structure. For modified residues like methylated alanine (MeA), employ tandem MS/MS with collision-induced dissociation to validate site-specific modifications. Always cross-reference results with synthetic standards and published spectral libraries .

Q. What are the best practices for synthesizing and purifying this compound?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring proper coupling efficiency for complex sequences. Incorporate orthogonal protecting groups for reactive side chains (e.g., arginine, lysine).

- Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity via analytical HPLC (>95%) and characterize intermediates with LC-MS.

- Documentation : Record detailed synthesis protocols, including resin type, coupling times, and deprotection conditions, to ensure reproducibility .

Q. How can researchers validate the biological activity of this compound in vitro?

- Methodological Answer :

- Assay Design : Use dose-response curves to determine IC50/EC50 values in relevant cell lines or enzymatic assays. Include positive/negative controls (e.g., known inhibitors/agonists).

- Specificity Testing : Perform counter-screens against unrelated targets to rule off-target effects.

- Data Validation : Replicate experiments across 3+ independent trials and apply statistical tests (e.g., ANOVA) to assess significance. Use tools like Prism or R for data analysis .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in bioactivity data across different assays?

- Methodological Answer :

- Root-Cause Analysis : Compare assay conditions (pH, temperature, buffer composition) and cell line variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results.

- Statistical Approaches : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay agreement. If contradictions persist, conduct meta-analysis of historical data to identify confounding variables .

Q. What strategies can mitigate batch-to-batch variability during synthesis?

- Methodological Answer :

- Process Controls : Implement design of experiments (DOE) to optimize critical parameters (e.g., coupling reagents, reaction time).

- Analytical Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress in real time.

- Post-Synthesis : Apply accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation profiles and adjust formulation buffers accordingly .

Q. How can computational methods enhance the study of this compound’s interactions with target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100+ ns trajectories.

- Machine Learning : Train models on existing structure-activity relationship (SAR) data to predict modifications for improved affinity/selectivity. Cross-reference predictions with experimental mutagenesis data .

Data Management and Reproducibility

Q. What steps ensure reproducibility in structural characterization studies?

- Methodological Answer :

- Data Archiving : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with metadata tags for searchability.

- Protocol Sharing : Use platforms like Protocols.io to publish step-by-step synthesis and analysis workflows.

- Collaborative Validation : Engage independent labs to replicate key findings, as recommended in FAIR data principles .

Analytical Techniques Comparison Table

| Technique | Application | Limitations | Key Parameters |

|---|---|---|---|

| Mass Spectrometry | Molecular weight verification, PTM analysis | Requires high purity; ionization efficiency varies | Resolution (>30,000), mass accuracy (<5 ppm) |

| NMR Spectroscopy | Backbone conformation, dynamics | Low sensitivity for large peptides | Magnetic field strength (≥500 MHz), solvent suppression |

| CD Spectroscopy | Secondary structure (α-helix/β-sheet) | Limited to soluble, non-aggregating samples | Wavelength range (190–260 nm), pathlength (0.1–1 mm) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products